molecular formula C20H33N5O B6787517 N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide

Cat. No.: B6787517
M. Wt: 359.5 g/mol
InChI Key: BAOIOWRXAPNRRJ-UHFFFAOYSA-N
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Description

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrazole moiety, and a cyclohexylpyrrolidine group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O/c26-20(25-13-5-4-10-19(25)18-11-12-22-23-18)21-15-17-9-6-14-24(17)16-7-2-1-3-8-16/h11-12,16-17,19H,1-10,13-15H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOIOWRXAPNRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC2CNC(=O)N3CCCCC3C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the pyrazole group. The final step involves the attachment of the cyclohexylpyrrolidine moiety. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing catalysts and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-3-yl)piperidine-1-carboxamide
  • N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-imidazol-5-yl)piperidine-1-carboxamide

Comparison: Compared to similar compounds, N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-2-(1H-pyrazol-5-yl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.

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